molecular formula C10H15ClN2O3 B2572465 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride CAS No. 2418670-67-2

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride

Cat. No.: B2572465
CAS No.: 2418670-67-2
M. Wt: 246.69
InChI Key: WBUXRZNHCWVZSG-UHFFFAOYSA-N
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Description

3-Amino-4-(3-nitrophenyl)butan-2-ol hydrochloride (C₁₀H₁₅ClN₂O₃, MW: 246.70) is a chiral compound featuring a butan-2-ol backbone substituted with a 3-nitrophenyl group and an amino group. The hydrochloride salt enhances its stability and solubility. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly calcium channel blockers like Nicardipine, which also incorporate a nitrophenyl group for bioactivity .

Properties

IUPAC Name

3-amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-7(13)10(11)6-8-3-2-4-9(5-8)12(14)15;/h2-5,7,10,13H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXRZNHCWVZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC(=CC=C1)[N+](=O)[O-])N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by the introduction of the amino and butanol groups through subsequent reactions. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological responses.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares 3-amino-4-(3-nitrophenyl)butan-2-ol hydrochloride with analogs differing in substituent position, aromatic group, backbone, or stereochemistry:

Compound Name Molecular Formula Molecular Weight Substituent/Backbone Differences Key Features Evidence Source
3-Amino-4-(3-nitrophenyl)butan-2-ol hydrochloride C₁₀H₁₅ClN₂O₃ 246.70 3-nitrophenyl; butan-2-ol backbone Meta-nitro group; hydroxyl group enhances polarity
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride C₁₀H₁₃ClN₂O₄ 260.67 4-nitrophenyl; butanoic acid backbone Para-nitro group; carboxylic acid increases acidity
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (Sitagliptin impurity) C₁₀H₁₀ClF₃N₂O₂ 278.65 2,4,5-trifluorophenyl; butanoic acid backbone Fluorine substituents enhance lipophilicity and metabolic stability
(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride C₁₂H₁₃ClN₂O₂S 271.76 3-benzothienyl group; butanoic acid backbone Heterocyclic aromatic system; sulfur atom alters electronic properties
(R)-3-Amino-4-(4-bromophenyl)butyric acid hydrochloride C₁₀H₁₃BrClNO₂ 294.57 4-bromophenyl; butyric acid backbone Bromine substituent increases molecular weight and steric bulk

Functional and Pharmacological Implications

Substituent Position and Electronic Effects: The meta-nitro group in the target compound may offer distinct electronic interactions compared to the para-nitro analog . Fluorine substituents (e.g., 2,4,5-trifluorophenyl in ) improve metabolic stability and membrane permeability due to their electronegativity and small size .

Backbone Modifications: Butan-2-ol (target compound) vs. butanoic acid/butyric acid (others): The hydroxyl group in butan-2-ol increases polarity and hydrogen-bonding capacity, whereas carboxylic acid groups (e.g., ) introduce acidity, affecting solubility and ionization at physiological pH .

Stereochemistry: The R-configuration in compounds like (R)-3-amino-4-(4-bromophenyl)butyric acid hydrochloride may confer specific chiral recognition in biological systems, contrasting with the S-configuration in .

Heterocyclic vs. Phenyl Groups :

  • The benzothienyl group () introduces a sulfur atom, altering π-π stacking interactions and redox properties compared to purely aromatic phenyl systems .

Biological Activity

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₀H₁₄ClN₂O₃
  • Molecular Weight: 246.69 g/mol

The presence of an amino group, a nitrophenyl moiety, and a butanol structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The amino and nitrophenyl groups can modulate enzyme activity and receptor interactions, leading to diverse biological responses.

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may have implications for therapeutic applications.
  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects: Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity:
    • Objective: To evaluate the antimicrobial efficacy against common pathogens.
    • Method: In vitro testing against Gram-positive and Gram-negative bacteria.
    • Results: The compound demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Study on Anti-inflammatory Mechanisms:
    • Objective: To assess the anti-inflammatory potential in a murine model.
    • Method: Administration of the compound followed by measurement of inflammatory markers.
    • Results: A notable reduction in pro-inflammatory cytokines was observed, suggesting its potential utility in inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
3-Amino-4-(4-nitrophenyl)butan-2-ol;hydrochlorideModerate antimicrobial activityDifferent nitro substitution pattern
3-Amino-4-(2-nitrophenyl)butan-2-ol;hydrochlorideLimited anti-inflammatory effectsVarying substitution impacts
3-Amino-4-(3-nitrophenyl)butan-2-one;hydrochloridePotential enzyme inhibitorLacks hydroxyl group

Safety and Toxicity

While promising, the safety profile of this compound must be considered. Toxicity assessments indicate moderate risk when exposed to high concentrations, necessitating caution in handling and application.

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